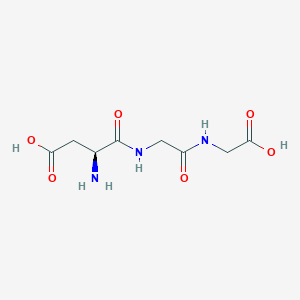

Glycyl-aspartyl-glycine

Description

Overview of Tripeptide Structural Diversity and Biological Relevance

Tripeptides, consisting of three amino acids linked by two peptide bonds, represent a fundamental class of biomolecules with remarkable structural and functional diversity. wikipedia.orgnumberanalytics.com This diversity arises from the varied sequence of the 20 common amino acids, which can be arranged in 8,000 different combinations. nih.gov The specific sequence and the nature of the amino acid side chains dictate the peptide's three-dimensional structure and, consequently, its biological activity. wikipedia.org

Tripeptides are integral to a vast array of biological processes, acting as signaling molecules, hormone regulators, and modulators of protein structure and stability. numberanalytics.com They can influence cellular responses such as growth, differentiation, and survival. numberanalytics.com For instance, Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is a crucial antioxidant found in most forms of life, while Thyrotropin-releasing hormone (TRH) stimulates the release of other hormones from the pituitary gland. wikipedia.orgnumberanalytics.com The broad spectrum of tripeptide functions underscores their importance in maintaining cellular and organismal homeostasis. numberanalytics.com

Historical Context of Short Peptide Research in Biochemical Systems

The study of peptides dates back to the early 20th century with the pioneering work of German chemist Hermann Emil Fischer. In 1902, Fischer and Franz Hofmeister independently proposed that proteins are composed of amino acids linked by peptide bonds. bohrium.comresearchgate.net Fischer's subsequent synthesis of a dipeptide in 1905 marked a pivotal moment, laying the foundation for peptide chemistry. ideal-pharma.eu For several decades, research focused on the quantitative accumulation of knowledge about peptide structure and synthesis. ideal-pharma.eu

A significant breakthrough occurred around three decades ago, transforming the understanding of short peptides from mere structural components to key players in biological regulation. ideal-pharma.eu This shift was fueled by the discovery of the unique actions of short peptides and their potential as therapeutic agents. bohrium.comideal-pharma.eu The development of new technologies, including advanced analytical techniques and computational methods, has further accelerated research, enabling a deeper exploration of the structure-function relationships of these versatile molecules. nih.gov

Rationale for Academic Investigation into Glycyl-Aspartyl-Glycine

The scientific interest in this compound stems from its distinct sequence and the conformational possibilities it presents, as well as its relationship to well-established peptide motifs.

The structure of Gly-Asp-Gly is notable for the presence of two glycine (B1666218) residues. Glycine, being the simplest amino acid with a single hydrogen atom as its side chain, imparts a high degree of conformational flexibility to the peptide backbone. cdnsciencepub.com This flexibility, in contrast to the more sterically hindered side chains of other amino acids, allows Gly-Asp-Gly to adopt a wide range of three-dimensional structures. The central aspartic acid residue, with its acidic side chain, introduces a potential site for electrostatic interactions and hydrogen bonding, further influencing its conformational preferences. Theoretical conformational analysis of peptides containing Gly-Gly units has shown that this flexibility can lead to a larger number of low-energy structures compared to peptides with more constrained residues. cdnsciencepub.com

A significant driver for the investigation of Gly-Asp-Gly is its similarity to the well-known Arginyl-glycyl-aspartic acid (RGD) motif. nih.gov The RGD sequence is a primary recognition site for a large family of cell surface receptors called integrins, which mediate cell adhesion to the extracellular matrix. nih.govwikipedia.org This interaction is crucial for a multitude of cellular processes, including migration, proliferation, and survival. annualreviews.orgresearchgate.net

The RGD motif is found in numerous extracellular matrix proteins, such as fibronectin, vitronectin, and fibrinogen. ncats.io Synthetic peptides containing the RGD sequence have been instrumental in studying these interactions, as they can competitively inhibit the binding of adhesive proteins to their integrin receptors. nih.govsemanticscholar.org This inhibitory effect has been explored for its therapeutic potential in conditions like thrombosis and cancer. nih.gov

Structure

3D Structure

Properties

CAS No. |

13433-19-7 |

|---|---|

Molecular Formula |

C8H13N3O6 |

Molecular Weight |

247.21 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[2-(carboxymethylamino)-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C8H13N3O6/c9-4(1-6(13)14)8(17)11-2-5(12)10-3-7(15)16/h4H,1-3,9H2,(H,10,12)(H,11,17)(H,13,14)(H,15,16)/t4-/m0/s1 |

InChI Key |

OMMIEVATLAGRCK-BYPYZUCNSA-N |

SMILES |

C(C(C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |

Canonical SMILES |

C(C(C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |

Other CAS No. |

13433-19-7 |

sequence |

DGG |

Synonyms |

Gly-Asp-Gly glycyl-aspartyl-glycine glycyl-aspartyl-glycine, (beta-Asp)-isome |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Glycyl Aspartyl Glycine and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Optimization Strategies for Tripeptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. bachem.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps. bachem.comthieme-connect.de However, the synthesis of specific sequences, such as the Asp-Gly motif within Glycyl-Aspartyl-Glycine, presents unique challenges that necessitate optimized strategies.

Evaluation of Resin Linkers and Protecting Group Chemistries

The success of SPPS is highly dependent on the choice of resin, the linker that attaches the peptide to the solid support, and the protecting groups that mask reactive functional groups. core.ac.ukbiosynth.com For the synthesis of peptide acids like Gly-Asp-Gly, benzyl (B1604629) alcohol-type linkers such as the Wang linker are commonly used. sigmaaldrich.com However, for sequences containing a C-terminal glycine (B1666218), trityl-based resins, like 2-chlorotrityl chloride (2-CTC) resin, are often recommended. sigmaaldrich.com This is because dipeptides anchored to benzyl alcohol linkers are susceptible to forming diketopiperazines during the deprotection of the second amino acid's N-terminal Fmoc group, leading to cleavage of the peptide from the resin. sigmaaldrich.comiris-biotech.de The steric bulk of trityl linkers significantly reduces this side reaction. sigmaaldrich.com

Protecting group strategy is another critical consideration. The Fluorenylmethyloxycarbonyl (Fmoc) group is widely used for temporary Nα-amino protection, as it is removed by a base (commonly piperidine), while side-chain protecting groups are typically acid-labile (e.g., tert-butyl, tBu). bachem.com The side chain of aspartic acid is typically protected as a tert-butyl ester (Asp(OtBu)). However, this combination can lead to a significant side reaction in sequences containing an Asp-Gly motif. iris-biotech.de

| Linker Type | Recommended For | Key Advantage | Potential Issue with Gly-Asp-Gly |

|---|---|---|---|

| Wang (Benzyl alcohol-type) | General peptide acids | Standard, widely used | High risk of diketopiperazine formation with C-terminal Gly, leading to product loss. sigmaaldrich.comiris-biotech.de |

| 2-Chlorotrityl (Trityl-type) | Peptide acids, especially with C-terminal Pro or Gly | Steric bulk minimizes diketopiperazine formation; allows for mild cleavage conditions to obtain protected fragments. sigmaaldrich.com | Generally preferred for this sequence. |

| Rink Amide | Peptide amides | Stable linker for amide synthesis. biosynth.com | Not suitable for synthesizing the peptide acid Gly-Asp-Gly. |

Microwave-Assisted Synthesis Enhancements and Scalability

The benefits of microwave heating are attributed to a precise and efficient thermal effect, which is particularly useful for difficult couplings or sequences prone to aggregation. rsc.orgluxembourg-bio.comresearchgate.net For tripeptides like Gly-Asp-Gly, this means faster production and potentially higher yields. However, the elevated temperatures can also accelerate side reactions. While microwave energy can be used to synthesize peptides containing sensitive residues like Asp, the conditions must be carefully optimized to control unwanted reactions such as aspartimide formation and racemization. nih.govrsc.orgresearchgate.net The technology has proven to be scalable, with instruments available that can handle both laboratory-scale and larger, multi-gram syntheses. luxembourg-bio.com

Methodologies for Minimizing Epimerization and Side Reactions

The most significant side reaction during the synthesis of Gly-Asp-Gly is the formation of an aspartimide. This occurs when the nitrogen atom of the peptide bond following the aspartic acid residue attacks the side-chain ester, forming a cyclic succinimide (B58015) intermediate. iris-biotech.dersc.org This is particularly prevalent in Asp-X sequences where X is a sterically unhindered residue, with the Asp-Gly motif being one of the most vulnerable. iris-biotech.dersc.org The aspartimide ring can then be opened by nucleophiles, leading to a mixture of desired α-peptide and undesired β-peptide, as well as D-isomers, which complicates purification and reduces yield. iris-biotech.de

Several strategies have been developed to mitigate aspartimide formation:

Additives in Deprotection: Adding an acidic agent to the basic deprotection solution (e.g., piperidine) can suppress aspartimide formation. Agents like 1-hydroxybenzotriazole (B26582) (HOBt), Oxyma Pure, or low concentrations of formic acid have been shown to be effective. rsc.orgresearchgate.net For instance, adding 1% formic acid to a piperazine/DBU deprotection solution has been demonstrated to minimize this side reaction. rsc.org

Bulky Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) protecting group on the aspartic acid with bulkier esters can sterically hinder the cyclization reaction. iris-biotech.de

Dipeptide Building Blocks: Using a pre-formed dipeptide building block where the amide bond is temporarily modified can prevent the side reaction. The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-Dimethylbenzyl) protects the amide nitrogen, has been shown to be highly effective in preventing aspartimide formation. iris-biotech.de The Dmb group is removed during the final acid cleavage from the resin. iris-biotech.de

| Methodology | Principle | Example | Reference |

|---|---|---|---|

| Use of Additives | Neutralize basicity or protonate the amide nitrogen to reduce its nucleophilicity. | Addition of HOBt, Oxyma Pure, or 1-5% formic acid to the deprotection cocktail. | rsc.orgresearchgate.net |

| Bulky Protecting Groups | Steric hindrance prevents the intramolecular cyclization. | Using O-3-methylpent-3-yl (OMpe) instead of OtBu for Asp side-chain protection. | researchgate.net |

| Dipeptide Building Blocks | The backbone amide nitrogen is temporarily protected, preventing it from acting as a nucleophile. | Coupling with Fmoc-Asp(OtBu)-(Dmb)Gly-OH. | iris-biotech.de |

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase synthesis remains valuable, particularly for large-scale production and the synthesis of peptide fragments for convergent strategies. thieme-connect.despringernature.com

Segment Condensation Techniques

Segment condensation involves synthesizing smaller peptide fragments in solution, which are then coupled together to form the final, larger peptide. thieme-connect.de This convergent approach can be more efficient than a linear, stepwise synthesis for longer peptides. nih.gov For a tripeptide like Gly-Asp-Gly, one could synthesize a dipeptide fragment (e.g., Asp-Gly) and then couple it to glycine.

A key challenge in solution-phase synthesis is the purification of intermediates. thieme-connect.de However, methodologies have been developed to enable chromatography-free synthetic routes. nih.govnih.gov By selecting specific activating agents (e.g., isobutyl chloroformate or pentafluorophenyl esters) and bases (e.g., N-methyl morpholine), byproducts can be formed that are easily removed through extraction or evaporation, simplifying the isolation of the desired peptide fragment. nih.govnih.gov These purified fragments can then be used for further coupling in solution or in a hybrid approach where the fragment is coupled to a resin-bound peptide. nih.gov For example, leuprorelin (B1674837) has been successfully synthesized using a (2+7) segment condensation strategy, where a protected dipeptide was synthesized in solution and then coupled to a heptapeptide (B1575542) on a solid support. sioc-journal.cn

Chemo-Enzymatic Synthesis Routes and Biocatalyst Development

Chemo-enzymatic synthesis represents a "green" alternative to purely chemical methods, leveraging the high selectivity and mild reaction conditions of biocatalysts. rsc.orgmdpi.com This approach combines chemical synthesis of precursors with enzymatic steps for peptide bond formation or deprotection. nih.govglycoforum.gr.jp

Enzymes such as proteases, which naturally hydrolyze peptide bonds, can be used in reverse to synthesize them under controlled conditions. researchgate.net Lipases and penicillin acylase are other classes of enzymes that have been successfully used for peptide synthesis. nih.govresearchgate.net For instance, penicillin acylase from E. coli has been used to catalyze the formation of dipeptides with high selectivity. researchgate.net A key advantage of enzymatic coupling is the high stereoselectivity, which minimizes racemization issues. mdpi.com

The development of novel biocatalysts through protein engineering and directed evolution is a rapidly advancing field. openaccessjournals.com Scientists can now tailor enzymes to accept specific substrates and function under various process conditions, expanding the toolkit for peptide synthesis. openaccessjournals.com For example, a "deprotectase" cascade has been developed using an esterase and an amidohydrolase to selectively remove O-tBu and N-Cbz protecting groups, respectively, in a one-pot, two-step process under mild conditions. rsc.org Such innovations pave the way for more sustainable and efficient routes to synthesizing peptides like this compound.

Synthesis of Structurally Modified this compound Derivatives

The synthesis of structurally modified analogs of this compound (Gly-Asp-Gly) is a key area of research aimed at enhancing the peptide's stability, conformational rigidity, and biological activity. Modifications often involve isotopic labeling for analytical purposes, the substitution of standard amino acids with non-canonical variants or mimetics, and cyclization to constrain the peptide's structure.

Isotopic Labeling Strategies for Spectroscopic and Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms, studying metabolic fates, and performing quantitative analyses. symeres.comnih.gov In the context of Gly-Asp-Gly, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H), or radioactive isotopes like Carbon-14 (¹⁴C) and Iodine-125 (¹²⁵I), are incorporated into the peptide's structure. symeres.comoup.com These labeled compounds act as tracers and enable detailed analysis through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com

The synthesis of isotopically labeled peptides typically involves using a labeled amino acid precursor in a standard peptide synthesis protocol. oup.com For instance, the synthesis of β-L-aspartyl-[U-¹⁴C]glycine has been achieved using [U-¹⁴C]glycine as a starting material. tandfonline.com Such labeled dipeptides are invaluable for studying metabolic pathways and hydrolysis rates in biological systems. tandfonline.com Mechanistic studies have also employed deuterium labeling to investigate the behavior of specific protons; for example, deuterium isotopic exchange of the glycine methylene (B1212753) protons in glycyl-L-aspartic acid has been used to postulate chelation mechanisms. researchgate.net

While direct labeling of Gly-Asp-Gly is application-specific, methodologies developed for the closely related and widely studied Arginyl-glycyl-aspartic acid (RGD) sequence are highly relevant. RGD peptides have been labeled with radioactive isotopes like ¹²⁵I and ⁶⁴Cu to act as probes for determining surface density on materials or for PET imaging of tumors, respectively. nih.govnih.govsnmjournals.org These strategies, which often involve conjugating a chelating agent to the peptide for radiolabeling, could be readily adapted for Gly-Asp-Gly to facilitate similar mechanistic or diagnostic studies.

Table 1: Isotopic Labeling Strategies for Gly-Asp-Gly and Related Peptides

| Isotope | Labeled Precursor/Method | Peptide Context | Purpose of Labeling | Analytical Technique |

|---|---|---|---|---|

| ¹⁴C | [U-¹⁴C]glycine | β-Aspartyl-glycine | Metabolic fate and hydrolysis studies. tandfonline.com | Scintillation Counting, Chromatography. tandfonline.com |

| ²H (Deuterium) | Exchange in D₂O | Glycyl-L-aspartic acid | Studying chelation and conformation. researchgate.net | Infrared Spectroscopy, NMR. researchgate.net |

| ¹⁵N | ¹⁵N-Glycine | Generic Peptides | Mechanistic studies of enzyme reactions. oup.comnih.gov | Mass Spectrometry, Resonance Raman Spectroscopy. oup.comnih.gov |

| ¹²⁵I | Na¹²⁵I with a cross-linking agent | RGD-containing peptides | Radioactive tracer to determine surface density. nih.gov | Gamma Counting. nih.gov |

| ⁶⁴Cu | Conjugation with DOTA chelator | Pegylated RGD peptides | PET imaging of integrin expression. nih.govsnmjournals.org | Positron Emission Tomography (PET). nih.gov |

Incorporation of Non-Canonical Amino Acids and Peptide Mimetics

To overcome the limitations of natural peptides, such as poor stability and low bioavailability, non-canonical amino acids (ncAAs) and peptide mimetics are incorporated into the Gly-Asp-Gly sequence. researchgate.netnih.gov These modifications can enforce specific secondary structures, increase resistance to proteolytic degradation, and enhance binding affinity to target receptors. mdpi.com

A common strategy involves the substitution with stereoisomers, such as D-amino acids. For example, studies on the related Ac-RGD peptide have shown that substituting L-arginine and L-aspartic acid with their D-enantiomers (Ac-rGd) significantly alters the peptide's conformational preferences, which is a critical factor for integrin binding. researchgate.net

Another advanced approach is the synthesis of peptide bond isosteres, where the amide bond is replaced with a more stable surrogate. For instance, fluorinated surrogates like -Ψ[CH(CF₃)NH]- can be used to replace the Gly-Xaa peptide bond, creating mimetics with altered electronic properties and resistance to enzymatic cleavage. acs.org Furthermore, conformationally restricted analogs can be prepared to lock the peptide into a bioactive shape. An example is the synthesis of a γ-lactam bridged Gly-Asp dipeptide isostere, which serves as a constrained analog in larger peptide frameworks. researchgate.net These peptidomimetics often serve as scaffolds to mimic the essential pharmacophoric features of the parent peptide while offering improved pharmaceutical properties. beilstein-journals.org

Table 2: Examples of Structurally Modified Gly-Asp-Gly Analogs

| Modification Type | Specific Analog/Mimetic | Rationale for Modification | Key Synthetic Feature |

|---|---|---|---|

| Stereoisomer Incorporation | Acetyl-(D)arginyl-glycyl-(D)aspartic acid (in RGD context) | Alter conformational preferences for improved receptor binding. researchgate.net | Use of D-amino acid building blocks in solid-phase peptide synthesis. researchgate.net |

| Peptide Bond Isostere | Gly-Ψ[CH(CF₃)NH]-Peptides | Increase stability against proteolytic degradation. acs.org | Solid-phase synthesis protocol using a fluorinated surrogate instead of a standard amino acid. acs.org |

| Conformationally Constrained Mimetic | γ-Lactam bridged Gly-Asp dipeptide isostere | Introduce conformational rigidity to enhance biological activity. researchgate.net | Alkylation of a chiral lactam to create the bridged dipeptide structure. researchgate.net |

| Arginine Mimetic | Tetrahydro-1,8-naphthyridine core (in RGD context) | Replace the basic guanidinium (B1211019) group with a less basic, more permeable alternative. beilstein-journals.org | Horner–Wadsworth–Emmons olefination followed by reduction and deprotection. beilstein-journals.org |

Preparation of Cyclic this compound Analogs

Cyclization is a widely used strategy to impart conformational constraint and enhance the stability and activity of peptides. thieme-connect.denih.gov For Gly-Asp-Gly, cyclization can occur through various methods, including head-to-tail, side-chain-to-side-chain, or backbone cyclization. thieme-connect.de

A notable reaction for Gly-Asp-Gly is the formation of a cyclic imide. This occurs when the peptide is heated, inducing an intramolecular reaction between the side-chain carboxyl group of the aspartic acid residue and the adjacent peptide backbone. nih.gov This cyclization is dependent on the protonation of the β-carboxyl group. nih.gov The reaction proceeds through a succinimide intermediate, a mechanism also observed in the N-terminal cyclization of related peptide sequences like X-Asn-Gly. nih.govnih.gov

More complex cyclic analogs can be synthesized using modern chemical ligation techniques. For analogous RGD peptides, methods include on-resin cyclization via photoinitiated thiol-ene click reactions, which utilize the sulfhydryl group of a cysteine residue incorporated into the sequence. rsc.org Solution-phase cyclization is also common, typically performed under high-dilution conditions to favor intramolecular over intermolecular reactions. thieme-connect.de This often involves activating the C-terminal carboxyl group and reacting it with the N-terminal amino group, using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a carefully planned protecting group strategy to ensure selective bond formation. thieme-connect.degoogle.com The choice of cyclization site and method is critical, as it dictates the final conformation and, consequently, the biological properties of the cyclic peptide.

Table 3: Methodologies for the Synthesis of Cyclic Gly-Asp-Gly Analogs

| Cyclization Method | Description | Key Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Induced Thermal Cyclization | Intramolecular reaction involving the Asp side-chain. nih.gov | Heating in the dry state, protonation of the β-carboxyl group. nih.gov | Cyclic imide. nih.gov |

| Head-to-Tail Cyclization (Solution Phase) | Amide bond formation between N- and C-termini of a linear precursor. thieme-connect.de | High dilution; coupling reagents (e.g., HBTU, TBTU). thieme-connect.degoogle.com | Homodetic cyclic peptide. thieme-connect.de |

| Thiol-Ene "Click" Reaction (On-Resin) | Cyclization of a cysteine-containing linear peptide on a solid support. rsc.org | Photoinitiator, UV light. rsc.org | Cyclic peptide linked via a thioether bond. rsc.org |

| Side-Chain-to-Side-Chain Cyclization | Amide bond formation between the side chains of two amino acids (e.g., Asp and Lys). thieme-connect.de | Orthogonal protecting groups; coupling reagents. thieme-connect.de | Larger ring-sized cyclic peptide. thieme-connect.de |

Conformational Analysis and Dynamic Studies of Glycyl Aspartyl Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing various NMR parameters, a detailed picture of the conformational preferences of Gly-Asp-Gly can be obtained.

Two-Dimensional (2D) and Three-Dimensional (3D) NMR Techniques (e.g., NOESY, TOCSY, HSQC)

A suite of 2D and 3D NMR experiments is utilized to assign proton and carbon resonances and to identify spatial proximities between atoms.

Total Correlation Spectroscopy (TOCSY): This experiment is crucial for identifying the spin systems of the individual amino acid residues. nih.gov It establishes correlations between all protons within a residue, allowing for the assignment of the glycine (B1666218) and aspartic acid protons. For Gly-Asp-Gly, TOCSY spectra would show distinct patterns for the Gly and Asp residues.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N. nih.gov This provides a "fingerprint" of the peptide, with each amino acid residue giving rise to a unique cross-peak. scispace.comresearchgate.net For Gly-Asp-Gly, the HSQC spectrum would display distinct peaks for the amide proton-nitrogen pairs of each residue, as well as for the Cα-Hα correlations.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial distance constraints for structure determination. nih.gov In Gly-Asp-Gly, NOE cross-peaks can reveal information about the backbone torsion angles (phi and psi) and the orientation of the aspartic acid side chain. For instance, the presence of an NOE between the amide proton of one residue and the alpha proton of the preceding residue (dαN(i, i+1)) is indicative of an extended conformation.

Analysis of Chemical Shifts and Coupling Constants for Backbone and Side-Chain Conformation

The precise values of chemical shifts and coupling constants are sensitive to the local electronic environment and dihedral angles, respectively, providing valuable conformational information. ubc.ca

Chemical Shifts: The deviation of observed ¹H, ¹³C, and ¹⁵N chemical shifts from "random coil" values can indicate the presence of secondary structure. nih.govnih.gov For instance, in peptides, Cα chemical shifts tend to increase in helical conformations and decrease in extended (β-sheet) conformations relative to random coil values. titech.ac.jp The chemical shifts of the β-protons of the aspartic acid side chain are particularly sensitive to the conformation around the Cα-Cβ bond.

Coupling Constants: The three-bond J-coupling constant between the amide proton and the α-proton (³JHNα) is related to the backbone dihedral angle φ through the Karplus equation. nih.gov By measuring these coupling constants, it is possible to restrain the possible values of the φ angle for each residue in Gly-Asp-Gly. Strong coupling effects can sometimes complicate the direct measurement of coupling constants from one-dimensional spectra, necessitating the use of 2D J-resolved spectroscopy or spectral simulation for accurate determination. ethz.ch

Below is a table of typical proton chemical shifts for the residues in Gly-Asp-Gly, though it's important to note these can vary with pH and solvent conditions. ubc.caresearchgate.net

| Residue | Proton | Chemical Shift (ppm) |

| Glycine (N-terminal) | α-H | ~3.97 |

| Amide-H | ~8.34 | |

| Aspartic Acid | α-H | ~4.59 |

| β-H | ~2.75, ~2.85 | |

| Amide-H | ~8.45 | |

| Glycine (C-terminal) | α-H | ~3.97 |

| Amide-H | ~8.15 |

Table 1: Representative ¹H NMR chemical shifts for Gly-Asp-Gly residues. Actual values can vary based on experimental conditions.

Investigation of Peptide Dynamics via Relaxation Measurements (T1, T2)

NMR relaxation measurements provide insights into the motional properties of the peptide on different timescales.

Spin-Lattice Relaxation (T1): T1 measures the rate at which the net magnetization returns to its equilibrium state along the longitudinal axis. It is sensitive to high-frequency motions (picosecond to nanosecond timescale). researchgate.netacs.org

Spin-Spin Relaxation (T2): T2 measures the decay of transverse magnetization and is sensitive to both fast and slow motions (microseconds to milliseconds). researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity

Circular dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins. nih.gov The CD spectrum of a peptide arises from the differential absorption of left and right circularly polarized light by the chiral peptide bonds arranged in regular secondary structures.

For a short and flexible peptide like Gly-Asp-Gly, the CD spectrum is likely to be dominated by a strong negative band around 195-200 nm, which is characteristic of a "random coil" or disordered conformation. researchgate.net This indicates that the peptide does not adopt a stable, regular secondary structure like an α-helix or β-sheet in solution, but rather exists as an ensemble of rapidly interconverting conformations. However, subtle changes in the CD spectrum upon variations in temperature or solvent composition can provide insights into shifts in the conformational equilibrium. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Configuration and Hydrogen Bonding

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of the peptide backbone, particularly the amide bonds, and for probing hydrogen bonding interactions. rsc.org

The key vibrational bands for peptide conformational analysis are the Amide I and Amide III bands.

Amide I: This band, occurring between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone. nih.gov Its frequency is highly sensitive to the secondary structure and hydrogen bonding. For example, β-sheet structures typically show a strong Amide I band around 1620-1640 cm⁻¹, while α-helices absorb at around 1650-1658 cm⁻¹, and random coils at around 1640-1650 cm⁻¹. acs.orgresearchgate.net

Amide III: This band, found between 1200 and 1300 cm⁻¹, is more complex, arising from a mixture of N-H in-plane bending and C-N stretching modes. nih.gov It also shows conformational sensitivity.

X-ray Crystallography for Solid-State Structural Elucidation of Glycyl-Aspartyl-Glycine Complexes

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in their solid, crystalline state. This technique is invaluable for understanding the precise atomic arrangements, bond lengths, bond angles, and intermolecular interactions that stabilize a particular conformation.

For this compound (GDG), crystallographic studies have been successfully conducted to determine its structure. A notable investigation focused on a series of Glycyl-X-Glycine (GxG) peptides, including GDG, to understand the influence of the central amino acid sidechain on self-assembly and crystal packing. rsc.org In this research, the crystalline structure of GDG powder was solved and reported for the first time. rsc.org

The analysis of the crystal structure reveals how individual GDG molecules interact with each other to form a stable, repeating lattice. These interactions are dominated by a network of hydrogen bonds involving the peptide backbone's amide and carbonyl groups, the C-terminal carboxylate, the N-terminal ammonium (B1175870) group, and the side-chain carboxyl group of the aspartic acid residue. The specific packing arrangement provides a static picture that complements the dynamic solution-state behavior observed through other methods like NMR and molecular dynamics.

The crystallographic data for this compound is detailed in the table below. rsc.org

Table 1: Crystallographic Data for this compound (GDG)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Parameter a (Å) | 29.72 |

| Unit Cell Parameter b (Å) | 9.98 |

| Unit Cell Parameter c (Å) | 4.90 |

This data represents the solved crystalline structure of the precipitated peptide powder. rsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethanol |

Computational Chemistry and Molecular Modeling of Glycyl Aspartyl Glycine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations offer a powerful tool to probe the intrinsic electronic properties of Glycyl-aspartyl-glycine, providing a fundamental understanding of its structure, stability, and reactivity. These methods, rooted in the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule and predict its behavior in chemical reactions.

Density Functional Theory (DFT) Applications to Peptide Interactions

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying peptides like this compound. While specific DFT studies on Gly-Asp-Gly are not extensively documented in the reviewed literature, research on the closely related dipeptide Glycyl-aspartic acid (Gly-Asp) provides valuable insights into the methodologies that can be applied. researchgate.netjcchems.com DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31+G(d), are utilized to investigate the molecular conformations and solute-solvent interactions of peptide species. researchgate.netscielo.br

A study on the interaction of various amino acids and their peptides with surfaces has also employed DFT to understand the binding mechanisms, which could be extrapolated to study Gly-Asp-Gly's interactions with potential biological partners. researchgate.net

Ab Initio Methods for Conformation and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying the conformation and energetics of peptides. While specific ab initio studies on this compound are scarce, the methodologies have been applied to similar and larger peptide systems, indicating their potential for elucidating the properties of Gly-Asp-Gly. nih.govnih.govresearchgate.net

Ab initio calculations are particularly useful for determining the relative energies of different conformers of a peptide, helping to identify the most stable structures. scielo.brnih.gov For example, ab initio studies on model dipeptides have been used to understand the influence of neighboring residues on the conformation and the acidity of the peptide backbone NH group. nih.gov Such an approach applied to Gly-Asp-Gly could clarify how the central aspartic acid residue affects the conformational preferences of the glycine (B1666218) residues.

Furthermore, ab initio methods have been used to investigate the conformational behavior of polyglycine chains, providing insights into the role of hydrogen bonding in stabilizing different helical structures. nih.gov These findings can serve as a basis for understanding the potential secondary structures that Gly-Asp-Gly might adopt. The combination of ab initio calculations with experimental data, such as that from inner-shell excitation spectroscopy, has proven effective in assigning spectral features to specific peptide bond conformations. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the peptide and the surrounding solvent, MD simulations can map out the conformational landscape and reveal the intricate dance of molecular interactions.

Analysis of Trajectories for Conformational Ensembles

The analysis of MD trajectories for GxG peptides, where X is any amino acid, has been used to determine the intrinsic conformational propensities of the central residue. acs.orgacs.org By calculating the distribution of backbone dihedral angles (phi and psi), researchers can construct Ramachandran plots that reveal the preferred conformational states, such as polyproline II (PPII), β-strand, and helical conformations. acs.orgacs.org A similar analysis for Gly-Asp-Gly would elucidate the conformational preferences of the central aspartic acid residue flanked by two glycine residues.

Studies on peptides containing aspartic acid have shown that this residue has a high intrinsic preference for turn-forming conformations, which could be a crucial factor in the early stages of protein folding. genscript.com MD simulations of Gly-Asp-Gly could confirm whether this propensity is maintained in the tripeptide context.

Investigation of Solvent-Peptide Interactions

The interaction of this compound with its aqueous environment is critical to its structure and function. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of these interactions. Studies on related peptides provide a clear indication of how such investigations would proceed for Gly-Asp-Gly. scielo.braip.org

MD simulations can reveal the hydration shell around the peptide, identifying specific water molecules that form persistent hydrogen bonds with the peptide's functional groups. scielo.br For instance, in studies of glycyl-asparagine, the solvation of different ionic species of the peptide with water molecules has been characterized using computational methods. scielo.br A similar approach for Gly-Asp-Gly would detail the hydration of its backbone and the aspartic acid side chain.

Furthermore, constant pH MD simulations can be employed to study the titration behavior of ionizable groups, like the carboxyl group in the aspartic acid side chain of Gly-Asp-Gly. mpg.de This would provide insights into how the local environment influences its pKa value.

Ligand Docking and Binding Free Energy Calculations with Putative Molecular Partners

A key application of molecular modeling is to predict how a molecule like this compound might interact with potential biological targets. This is typically achieved through ligand docking and binding free energy calculations. While no specific studies on the docking of Gly-Asp-Gly to a particular receptor were found in the reviewed literature, the methodologies are well-established for similar peptides, particularly the well-known Arginyl-glycyl-aspartic acid (RGD) motif. nih.govnih.gov

Ligand docking algorithms can predict the preferred binding orientation of Gly-Asp-Gly within the active site of a protein. nih.govdergipark.org.tr This process involves sampling a large number of possible conformations and positions of the peptide and scoring them based on their steric and electrostatic complementarity to the receptor.

Following docking, binding free energy calculations can provide a more quantitative estimate of the binding affinity. acs.orgpnas.org Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations can be used to compute the free energy change upon binding. Although computationally intensive, these calculations offer valuable predictions of binding strength. For example, studies on the binding of RGD peptides to integrins have successfully used these methods to understand the molecular basis of their interaction. nih.gov Similar computational strategies could be applied to investigate the interaction of Gly-Asp-Gly with putative molecular partners, should any be identified through experimental studies.

Force Field Development and Validation for this compound

The accuracy of molecular dynamics (MD) simulations for peptides like this compound (Gly-Asp-Gly) is fundamentally dependent on the precision of the molecular force field used. aip.org A force field is a collection of parameters that define the potential energy of a system of atoms, enabling the calculation of forces and the simulation of molecular motion. For a tripeptide, these parameters must accurately describe bond lengths, angles, torsional angles (dihedrals), and non-bonded interactions such as van der Waals forces and electrostatics.

Developing a highly accurate force field for Gly-Asp-Gly is a meticulous process. It typically begins with high-level quantum mechanical (QM) calculations, such as density functional theory (DFT), on the peptide or its constituent amino acid residues. jcchems.comresearchgate.net These QM calculations provide benchmark data on the molecule's geometries and conformational energies. The next step, parameterization, involves tuning the force field's parameters—like atomic charges and dihedral energy terms—to reproduce the QM results as closely as possible. researchgate.netnih.gov For example, main-chain torsion parameters are often derived by fitting to the energy profiles of model dipeptides, such as Ace-Gly-Nme (N-acetyl-glycine-N'-methylamide), calculated via QM methods. researchgate.net

Validation is a critical final stage to ensure the force field's reliability. This involves running MD simulations and comparing the results against experimental data not used during parameterization, or against more extensive QM calculations. For Gly-Asp-Gly in a solution, a key validation method is to compare the simulated conformational ensemble with data from Nuclear Magnetic Resonance (NMR) spectroscopy. aip.org Simulated properties, such as J-coupling constants, can be calculated from the MD trajectories and directly compared with experimental measurements to assess the force field's accuracy in reproducing the peptide's natural conformational preferences. acs.org

While general-purpose biomolecular force fields like AMBER, CHARMM, and GROMOS include parameters for standard amino acids and can model Gly-Asp-Gly, their accuracy for specific sequences or for studying subtle conformational dynamics can be enhanced. aip.orgresearchgate.net Studies have shown that re-parameterizing or validating these general force fields is often necessary for achieving high-fidelity simulation results for specific peptides. researchgate.net The AMBER ff14SB force field, for instance, has been benchmarked for its validity in simulations involving both L-Asp and its isomer D-Asp. researchgate.net

Bioinformatics Approaches to Identify this compound Motifs in Protein Sequences

Bioinformatics offers a suite of powerful tools for identifying specific amino acid motifs like this compound (often denoted as G-D-G in single-letter code) within vast protein sequence databases. Identifying such short, conserved sequence motifs is crucial because they can be key components of larger structural domains or functional sites. nih.govrcsb.org

The most direct method for finding a Gly-Asp-Gly motif is by searching protein sequence databases using pattern-matching tools. rcsb.org This can be done with simple text searches or more sophisticated regular expressions. The RCSB PDB, for example, allows for sequence motif searches using simple syntax, PROSITE patterns, or regular expressions (regex). rcsb.org A regex query for the Walker (P-loop) motif, which has the pattern [AG]....GK[ST], demonstrates how specific yet flexible patterns can be defined. rcsb.orgbitesizebio.com

Several specialized databases and tools are designed to identify motifs. PROSITE is a prominent database containing a large collection of biologically significant protein patterns, profiles, and rules. nih.govmolbiol-tools.ca While a short tripeptide like Gly-Asp-Gly is unlikely to have its own entry, it could be part of a larger, functionally significant PROSITE pattern. nih.gov Due to the short length of such motifs, searches can return a large number of hits, so tools often allow users to filter results based on taxonomy or cellular localization to improve relevance. nih.gov

Meta-sites like MOTIF and InterPro integrate results from multiple motif and domain databases (including PROSITE, Pfam, and SMART), providing a comprehensive analysis in a single search. molbiol-tools.ca The significance of an identified Gly-Asp-Gly motif is strengthened if it is conserved across different species and located in a structurally relevant region of the protein, such as a surface loop or an active site.

A summary of bioinformatics tools for identifying the Gly-Asp-Gly motif is presented below.

| Tool/Database | Application for Gly-Asp-Gly Motif Identification |

| Simple Search/Regex | Directly search sequence databases (e.g., UniProt, GenBank, RCSB PDB) for the "GDG" pattern. rcsb.org |

| BLAST | Identifies proteins with local sequence similarity to a query containing Gly-Asp-Gly. nih.gov |

| PROSITE | Searches for established, functionally annotated motifs that may contain the Gly-Asp-Gly sequence. bitesizebio.commolbiol-tools.ca |

| MEME / GLAM2 | Discovers conserved motifs, such as Gly-Asp-Gly, in a provided set of related protein sequences. molbiol-tools.canih.gov |

| InterPro / MOTIF | Acts as a meta-search engine, scanning multiple databases simultaneously for matches to the Gly-Asp-Gly sequence or related patterns. molbiol-tools.ca |

Biochemical Interactions and Molecular Recognition Mechanisms of Glycyl Aspartyl Glycine

Enzyme-Substrate/Inhibitor Specificity and Kinetics

Interaction with Peptidases and Proteases: Hydrolysis Mechanisms and Cleavage Sites

The hydrolysis of peptides is a fundamental biological process carried out by a diverse group of enzymes known as peptidases or proteases. These enzymes cleave the peptide bonds connecting amino acid residues. The susceptibility of Glycyl-aspartyl-glycine to enzymatic cleavage is influenced by the specificities of the acting proteases.

Aminopeptidases are a class of exopeptidases that cleave amino acids from the N-terminus of a peptide. The N-terminal glycine (B1666218) of this compound makes it a potential substrate for aminopeptidases that exhibit a preference for small, uncharged residues at this position nih.govstanford.edu. Studies on various aminopeptidases have shown that the nature of the N-terminal amino acid is a primary determinant of substrate recognition and hydrolysis efficiency stanford.edu. For instance, some aminopeptidases are known to rapidly degrade peptides with N-terminal glycine in plasma nih.gov.

The internal peptide bond between aspartic acid and glycine is a potential target for endopeptidases. The presence of an aspartic acid residue can influence cleavage, as some proteases have specific recognition motifs that include acidic residues. The Asp-Gly bond, in particular, can be susceptible to non-enzymatic cleavage under acidic conditions through the formation of a cyclic imide intermediate, which can then hydrolyze to form either the original peptide or an iso-aspartyl peptide nih.gov. This intrinsic chemical liability of the Asp-Gly bond can also be exploited by certain enzymes.

Carboxypeptidases, which cleave amino acids from the C-terminus, could potentially act on the C-terminal glycine of this compound. The specificity of carboxypeptidases is largely determined by the nature of the C-terminal residue and, to a lesser extent, the penultimate residue.

Role as a Model Substrate for Enzyme Characterization

While specific studies utilizing this compound as a model substrate for comprehensive enzyme characterization are not extensively documented in publicly available research, its structure lends itself to such applications. Peptides with defined sequences are invaluable tools for elucidating the substrate specificity and kinetic parameters of newly discovered or poorly characterized proteases.

The use of synthetic peptides in enzyme assays allows for the precise determination of kinetic constants such as the Michaelis constant (Kм) and the catalytic rate constant (kcat) nih.gov. For example, a study on bovine insulin (B600854) and related model peptides was conducted to understand the kinetics of carboxypeptidase A action, highlighting the utility of defined peptide substrates in enzyme analysis nih.gov. Given its simple and defined structure, this compound could serve as a useful tool in similar kinetic studies to probe the active sites of various peptidases.

Investigation of Specificity Determinants (e.g., N-terminal glycine effects)

The N-terminal glycine of this compound is a significant determinant of its interaction with certain enzymes. Research has shown that the N-termini of proteins and peptides play a crucial role in regulating their degradation nih.govnih.gov. An N-terminal glycine can act as a stabilizing or destabilizing residue depending on the specific cellular context and the E3 ligases present nih.govnih.gov.

Recent studies have identified proteases with a strong preference for N-terminal glycine. For example, a commensal dipeptidyl aminopeptidase (B13392206) has been characterized that shows a strong preference for an N-terminal glycine at the P2 position of its substrates nih.gov. Similarly, dipeptidyl peptidase 9 (DPP-9) has been shown to be unable to cleave substrates with a glycine in the P1 position, which is a notable difference from the specificity of dipeptidyl peptidase IV (DPP-IV) nih.gov.

Protein-Peptide Binding and Molecular Recognition

Beyond enzymatic cleavage, this compound can participate in non-covalent interactions with various proteins, acting as a recognition motif. The thermodynamics and kinetics of these binding events provide insight into the molecular forces driving these interactions.

Characterization of Binding Thermodynamics and Kinetics (e.g., ITC, SPR)

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to characterize the binding of small molecules, such as peptides, to larger protein targets nih.govreichertspr.com.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. From a single ITC experiment, one can determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) nih.govnih.gov. While specific ITC data for this compound are not readily available in the literature, studies on other peptide-protein interactions demonstrate the utility of this technique. For instance, ITC has been used to characterize the binding of cyclic and bicyclic peptides to Vascular Endothelial Growth Factor (VEGF), revealing that differences in thermodynamics primarily arise from the folding energy of the peptide upon binding nih.gov.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface where one of the binding partners is immobilized core.ac.uknih.gov. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated nih.gov. The direct analysis of small peptide interactions with larger proteins using SPR can be challenging due to the small change in mass upon binding; however, optimized protocols have been developed for such applications core.ac.uk. Studies have successfully used SPR to investigate the binding of peptides to various proteins, such as the interaction of the SMR peptide with Mortalin and Vimentin mdpi.com.

Identification of Specific Binding Partners (e.g., in a cell-free system)

Identifying the specific protein partners that recognize and bind to this compound is crucial for understanding its biological function. Cell-free display technologies, such as ribosome display and mRNA display, are powerful in vitro methods for selecting peptide binders from large combinatorial libraries frontiersin.org. These techniques link the peptide (phenotype) to its corresponding genetic information (genotype), allowing for the rapid identification of high-affinity binders to a target protein frontiersin.org.

Bacterial display is another in vitro display technique where peptide libraries are presented on the surface of bacteria. This method, often coupled with Fluorescence-Activated Cell Sorting (FACS), allows for the quantitative screening and identification of peptides that bind to specific cell types or proteins creative-biolabs.com.

While there are no specific reports detailing the use of these methods to identify binding partners for this compound, these cell-free systems provide a robust platform for such discovery-based research. By screening a library of proteins against immobilized this compound, or conversely, screening a peptide library against a protein of interest, novel interaction partners can be identified. A cell-free antigen processing system has been used to inform epitope selection for vaccines, demonstrating the capability of these systems to dissect protein-peptide interactions nih.gov.

Comparison with Related Peptide Recognition Motifs (e.g., RGD and integrin interactions)

The tripeptide this compound (GDG) shares structural similarities with the well-characterized Arginyl-Glycyl-Aspartic acid (RGD) motif, a key recognition sequence in many extracellular matrix proteins that mediates cell adhesion through binding to integrin receptors. nih.govwikipedia.org The RGD sequence is recognized by a subset of integrins, and this interaction is fundamental to processes such as cell-substratum and cell-cell interactions. nih.gov

The primary structural difference between GDG and RGD lies in the N-terminal amino acid. In the RGD motif, the positively charged guanidinium (B1211019) group of arginine is crucial for its high-affinity binding to the integrin receptor. nih.gov This interaction primarily involves the beta subunit of the integrin. nih.gov In contrast, this compound features a neutral glycine residue at this position. Glycine is the simplest amino acid, with a single hydrogen atom as its side chain, lacking the charge and bulk of arginine. wikipedia.org

Investigation of Allosteric Modulation of Protein Function

Allosteric modulation refers to the regulation of a protein's activity by the binding of a molecule at a site other than the protein's active site. While specific studies detailing the allosteric modulatory role of this compound are limited, the constituent amino acids suggest potential for such interactions. Glycine itself is a primary inhibitory neurotransmitter in the central nervous system, and its receptors (GlyRs) are known to possess multiple allosteric modulatory sites. nih.govdigitellinc.com These sites can be targeted by a range of molecules to enhance or inhibit receptor function. nih.govnih.gov

Peptides can act as allosteric modulators of protein function. The aspartic acid residue in this compound, with its negatively charged carboxylate side chain, could engage in electrostatic interactions at an allosteric site. Similarly, the peptide backbone can form hydrogen bonds. For G protein-coupled receptors (GPCRs), allosteric sites can be located in various domains, including extracellular loops and transmembrane regions. mdpi.comfrontiersin.org The binding of an allosteric modulator can stabilize different conformational states of the receptor, thereby influencing its signaling activity. mdpi.com

Given the lack of direct evidence for this compound as an allosteric modulator, its potential in this capacity remains speculative. Further research would be required to screen this tripeptide against various protein targets to identify any allosteric regulatory activities.

Metal Ion Coordination and Chelation Chemistry in Biological Contexts

The structure of this compound provides multiple potential coordination sites for metal ions, making it an effective chelating agent. The functional groups capable of participating in metal ion binding include the N-terminal amino group, the oxygen atoms of the peptide carbonyl groups, the carboxylate side chain of the aspartic acid residue, and the C-terminal carboxyl group. wikipedia.org

Glycine itself is known to function as a bidentate ligand, forming stable complexes with various metal ions such as copper (II). wikipedia.org The aspartic acid residue, with its additional carboxyl group, significantly enhances the metal-chelating potential of the peptide. In biological systems, the coordination of metal ions by amino acids and peptides is crucial for a variety of functions, including enzymatic activity, protein structure stabilization, and metal ion transport. pageplace.denih.gov

The chelation of a metal ion by this compound would involve the formation of one or more chelate rings, which enhances the thermodynamic stability of the complex. The specific coordination geometry and the stability of the resulting metallopeptide complex would depend on the nature of the metal ion (e.g., its size, charge, and preferred coordination number) and the pH of the solution, which affects the protonation state of the ligand's functional groups.

Table 1: Potential Metal Ion Coordination Sites in this compound

| Potential Coordinating Group | Atom Involved | Type of Interaction |

| N-terminal amino group | Nitrogen | Coordinate covalent bond |

| Peptide carbonyl groups | Oxygen | Coordinate covalent bond |

| Aspartic acid side chain carboxyl | Oxygen | Ionic/Coordinate covalent bond |

| C-terminal carboxyl group | Oxygen | Ionic/Coordinate covalent bond |

Interactions with Inorganic Matrices and Biomineralization Processes

Peptides and proteins rich in acidic amino acids, such as aspartic acid, are known to play significant roles in controlling biomineralization processes, the formation of inorganic materials by living organisms. nih.govyork.ac.ukacs.org These biomolecules can influence the nucleation, growth, morphology, and crystalline phase of minerals. nih.govyork.ac.ukacs.orgresearcher.lifest-andrews.ac.uk

Influence on Mineral Precipitation and Crystal Growth in Vitro

Studies on the dipeptide glycyl-L-aspartic acid (Gly-Asp), a close analogue of this compound, have provided insights into how such peptides can influence the precipitation of calcium carbonate (CaCO₃) in the form of aragonite. nih.govyork.ac.ukacs.org Research has shown that Gly-Asp, similar to free aspartic acid, significantly inhibits the precipitation rate of aragonite in vitro. nih.govacs.org This inhibitory effect is attributed to the interaction of the peptide with the growing crystal surfaces, blocking active growth sites. In contrast, glycine alone has been observed to have no significant effect on the aragonite precipitation rate. nih.govacs.org The presence of the aspartic acid residue is therefore critical to this inhibitory function.

Table 2: Effect of Glycyl-L-Aspartic Acid on Aragonite Precipitation Rate

| Compound (at 2 mM) | Effect on Aragonite Precipitation Rate | Reference |

| Control (no additive) | Baseline | nih.govacs.org |

| Glycine | No significant effect | nih.govacs.org |

| Aspartic Acid | Significant inhibition | nih.govacs.org |

| Glycyl-L-Aspartic Acid | Significant inhibition | nih.govacs.org |

Incorporation into Biogenic Minerals and Resulting Structural Changes

During mineral formation in the presence of peptides, these organic molecules can become incorporated into the crystal lattice. nih.govyork.ac.ukacs.org For aragonite precipitated in the presence of the dipeptide Gly-Asp, both aspartic acid and glycine are incorporated into the mineral structure. nih.govacs.org This incorporation is not passive and leads to significant changes in the mineral's properties. Specifically, the inclusion of Gly-Asp into the aragonite lattice creates rotational disorder in the carbonate (CO₃) groups. nih.govyork.ac.ukacs.org This disorder within the crystal structure can affect the mechanical properties and resilience of the biomineral. The order of effectiveness in creating this disorder has been observed as: Tetra-aspartic acid > Aspartic acid = Glycyl-L-Aspartic acid > Glycine. nih.govyork.ac.ukacs.orgresearcher.life

Peptide Self-Assembly and Supramolecular Organization

Peptide self-assembly is the spontaneous organization of individual peptide molecules into ordered nanostructures, driven by non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. While specific studies on the self-assembly of this compound are not widely available, its molecular structure suggests a propensity for forming supramolecular structures.

The presence of both a negatively charged aspartic acid residue and polar peptide bonds provides sites for strong hydrogen bonding and electrostatic interactions. Peptides containing both hydrophilic (aspartic acid) and less hydrophobic/more neutral (glycine) residues can exhibit amphiphilic character, which is a known driver for self-assembly into structures like micelles, vesicles, or fibers in aqueous environments. researchgate.net The specific morphology of the resulting nanostructures would be influenced by factors such as peptide concentration, pH, ionic strength, and temperature. researchgate.net The glycine residues, with their minimal side chains, can allow for close packing of the peptide backbones, potentially favoring the formation of beta-sheet-like structures, which are common motifs in self-assembling peptide systems. nih.gov

Mechanistic Biological Roles of Glycyl Aspartyl Glycine in Vitro and in Silico

Participation in Intracellular and Extracellular Molecular Pathways

Glycyl-aspartyl-glycine may arise as a product of protein catabolism, the process by which proteins are broken down into smaller peptides and ultimately amino acids nih.gov. Proteolytic enzymes, such as pepsin, trypsin, and chymotrypsin, cleave larger polypeptides into smaller fragments researchgate.net. Specific proteases recognize and cleave at particular amino acid sequences. While there is no direct evidence identifying Gly-Asp-Gly as a frequent product of specific enzymatic cleavage, the presence of aspartic acid and glycine (B1666218) residues in numerous proteins makes its formation plausible.

Chemical cleavage of proteins can also generate specific peptide fragments. For instance, reaction with hydroxylamine (B1172632) at an alkaline pH can cleave the asparaginyl-glycyl bond researchgate.netcolab.ws. Similarly, anhydrous hydrazine (B178648) vapor has been shown to cleave asparaginyl and glycyl-glycine bonds in proteins nih.gov. While these are chemical methods, they highlight the lability of certain peptide bonds and the potential for the formation of small peptides like Gly-Asp-Gly under specific conditions.

The table below summarizes potential sources of Gly-Asp-Gly as a cleavage product.

| Source of Cleavage | Specificity | Potential for Gly-Asp-Gly Formation |

| Enzymatic Proteolysis | Varies with the protease (e.g., trypsin cleaves after lysine (B10760008) and arginine) | Plausible, but not specifically documented as a common product. |

| Chemical Cleavage (Hydroxylamine) | Asparaginyl-Glycyl bonds | Indirectly suggests susceptibility of similar sequences to cleavage. |

| Chemical Cleavage (Hydrazine) | Asparaginyl and Glycyl-Glycine bonds | Suggests a chemical pathway that could potentially liberate Gly-Asp-Gly from a larger polypeptide. |

Should Gly-Asp-Gly be generated from protein degradation, it would likely be further broken down into its constituent amino acids, glycine and aspartic acid, which can then be reutilized by the cell. This process is a fundamental aspect of amino acid recycling and turnover nih.gov. The peptide bonds in Gly-Asp-Gly would be hydrolyzed by peptidases, releasing the free amino acids into the cellular pool.

These amino acids can then enter various metabolic pathways:

Glycine is involved in the synthesis of proteins, glutathione, purines, and heme nih.govyoutube.comyoutube.com. It also plays a role in one-carbon metabolism nih.gov.

Aspartic acid is a precursor for other amino acids and is involved in the urea (B33335) cycle and nucleotide biosynthesis researchgate.net.

The metabolism of glycine and aspartate is interconnected with central metabolic pathways like the citric acid cycle science.govyoutube.com. Therefore, the degradation of Gly-Asp-Gly would contribute to the cellular pool of these important metabolic intermediates.

Modulation of Cellular Signaling Cascades (at the molecular level)

While direct studies on Gly-Asp-Gly's role in cell signaling are limited, the well-documented activities of the structurally similar RGD (Arginine-glycine-aspartate) tripeptide provide a framework for hypothesizing potential, albeit likely different, functions. The RGD sequence is a key recognition motif for integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion and trigger intracellular signaling cascades nih.gov.

There is currently no direct evidence from in vitro or in silico studies to suggest that Gly-Asp-Gly directly interacts with and modulates the activity of specific regulatory proteins or kinases. Protein kinases are crucial components of signaling pathways, and their activity is tightly regulated by interactions with other proteins and small molecules elifesciences.orgnih.gov. While some peptides can act as inhibitors or activators of kinases, this has not been demonstrated for Gly-Asp-Gly.

It is important to note that the biological activity of peptides is highly sequence-specific. The substitution of arginine in the RGD motif with glycine in Gly-Asp-Gly would significantly alter its charge and conformational properties, likely preventing it from binding to integrin RGD-binding sites. Future in vitro kinase assays and cell-free expression systems could be employed to screen for any potential interactions between Gly-Asp-Gly and a panel of kinases youtube.comnih.govwikipedia.orgnih.govacs.org.

Given the lack of evidence for a direct interaction with upstream signaling proteins, there is no documented effect of Gly-Asp-Gly on downstream molecular events in cell-free systems. Research on other small peptides has shown that they can influence cellular processes. For instance, the tetrapeptide Ala-Glu-Asp-Gly has been shown to promote differentiation in pluripotent cells mdpi.com. This highlights the potential for small peptides to have biological activity, but specific studies on Gly-Asp-Gly are needed.

Biochemical Stability and Degradation Pathways

The biochemical stability of Gly-Asp-Gly is influenced by its amino acid composition, particularly the presence of an aspartic acid residue. Peptides containing aspartic acid are known to be susceptible to degradation through a process involving the formation of a cyclic imide intermediate nih.govsigmaaldrich.com.

This degradation pathway can lead to two main outcomes:

Hydrolysis of the peptide bond: The cyclic imide can be hydrolyzed, leading to the cleavage of the peptide chain.

Isomerization: The hydrolysis of the cyclic imide can also result in the formation of an iso-aspartate residue, where the peptide bond is formed with the beta-carboxyl group of the aspartic acid instead of the alpha-carboxyl group. This isomerization can alter the structure and function of the peptide.

The rate of this degradation is influenced by factors such as pH, temperature, and the nature of the amino acid adjacent to the aspartic acid residue nih.govnih.govsigmaaldrich.com. The presence of a glycine residue C-terminal to the aspartic acid in Gly-Asp-Gly can influence the rate of this degradation pathway.

Enzymatic degradation is another crucial factor in the stability of Gly-Asp-Gly. Peptidases in biological fluids and within cells would readily hydrolyze the peptide bonds of the tripeptide, releasing free glycine and aspartic acid. The specific enzymes involved in the degradation of Gly-Asp-Gly have not been identified, but general di- and tripeptidases would be expected to play a role.

The table below summarizes the key factors affecting the biochemical stability of Gly-Asp-Gly.

| Factor | Effect on Stability |

| pH | Can influence the rate of cyclic imide formation and hydrolysis nih.govsigmaaldrich.com. |

| Temperature | Higher temperatures generally increase the rate of degradation nih.gov. |

| Amino Acid Sequence (Asp-Gly) | The Asp-Gly sequence is known to be susceptible to degradation via a cyclic imide intermediate sigmaaldrich.com. |

| Enzymatic Activity | Peptidases will hydrolyze the peptide bonds, leading to its degradation. |

Hydrolytic Stability of Peptide Bonds

The stability of the peptide bonds in this compound is significantly influenced by the solution's pH and temperature. The Asp-Gly sequence is particularly known for its susceptibility to degradation. In vitro studies on model peptides containing this sequence have provided detailed insights into the kinetics and mechanisms of these degradation processes.

Under highly acidic conditions (pH 0.3-3.0), the degradation of peptides with an Asp-Gly motif is dominated by the specific acid-catalyzed hydrolysis of the peptide bond C-terminal to the aspartic acid residue. This cleavage results in the formation of smaller peptide fragments. For instance, in a model hexapeptide Val-Tyr-Pro-Asp-Gly-Ala, acidic conditions led to the cleavage of the Asp-Gly bond, producing a tetrapeptide (Val-Tyr-Pro-Asp) and a dipeptide (Gly-Ala) nih.gov. The rate of this hydrolysis is influenced by the protonation state of the aspartyl side-chain carboxyl group nih.gov.

The table below summarizes the kinetic data for the degradation of a model hexapeptide containing the Asp-Gly sequence at 37°C, which serves as a proxy for the behavior of this compound.

| pH | Degradation Pathway | Apparent First-Order Rate Constant (k_obs) x 10^3 (h^-1) | Primary Products |

|---|---|---|---|

| 1.1 | Asp-Gly Bond Hydrolysis | 1.9 | Peptide Fragments |

| 4.0 | Asp-Gly Bond Hydrolysis | 0.3 | Peptide Fragments |

| 4.0 | Cyclic Imide Formation | 0.5 | iso-Aspartyl Peptide |

| 5.0 | Asp-Gly Bond Hydrolysis | 0.1 | Peptide Fragments |

| 5.0 | Cyclic Imide Formation | 1.2 | iso-Aspartyl Peptide |

Data adapted from studies on a model hexapeptide containing an Asp-Gly sequence nih.gov.

In silico studies have further illuminated the mechanism of peptide bond hydrolysis. Computational models suggest that the process is facilitated by the intramolecular participation of the aspartic acid side-chain carboxyl group. Quantum mechanical calculations have shown that mineral surfaces, such as feldspar, can catalyze the formation of peptide bonds while inhibiting their hydrolysis, suggesting a potential role for such surfaces in prebiotic peptide formation.

Investigation of Cyclic Imide Formation and Other Degradation Productsnih.gov

A major pathway for the non-enzymatic degradation of this compound involves the formation of a cyclic imide, also known as a succinimide (B58015) intermediate. This process is particularly favored in flexible peptides where the backbone can adopt a conformation that allows the nitrogen atom of the glycine residue to attack the side-chain carbonyl carbon of the aspartic acid. This intramolecular reaction is significantly faster when the residue following the aspartic acid is glycine, due to the lack of steric hindrance from a side chain nih.govscilit.com.

In vitro studies have demonstrated that heating Gly-Asp-Gly in a dry state can induce the formation of a cyclic imide sigmaaldrich.com. This cyclization is dependent on the protonation of the β-carboxyl group of the aspartic acid and can be promoted by acidification sigmaaldrich.com. The formation of this succinimide intermediate is a critical step that leads to several degradation products.

The succinimide intermediate is relatively unstable in aqueous solution and can undergo hydrolysis to yield two different isomeric products: the original α-aspartyl peptide and a β-aspartyl peptide (iso-aspartyl), where the peptide bond involves the β-carboxyl group of the aspartic acid side chain nih.gov. The formation of the β-aspartyl isomer is often favored. Furthermore, the succinimide intermediate is prone to racemization, which can lead to the formation of D-aspartyl and D-iso-aspartyl residues from the original L-aspartyl residue scilit.com.

The primary degradation products of peptides containing an Asp-Gly sequence, such as this compound, are summarized in the table below.

| Condition | Primary Degradation Pathway | Major Degradation Products |

|---|---|---|

| Acidic pH | Peptide Bond Hydrolysis | Glycyl-aspartic acid, Aspartyl-glycine, Glycine, Aspartic acid |

| Acidic pH | Cyclic Imide Formation (slower) | α-aspartyl peptide, β-aspartyl (iso-aspartyl) peptide |

| Alkaline pH | Cyclic Imide Formation | α-aspartyl peptide, β-aspartyl (iso-aspartyl) peptide, Racemized (D-Asp) forms |

Based on findings from studies on model aspartyl peptides nih.gov.

In silico computational studies have provided a detailed mechanistic understanding of succinimide formation. Density functional theory (DFT) calculations have been used to model the reaction pathway, showing that the cyclization occurs via a nucleophilic attack of the backbone amide nitrogen on the side-chain carboxyl carbon of the aspartate residue. These studies also suggest that the reaction can be catalyzed by general acids or bases, which facilitate the necessary proton transfers. Computational models have explored the role of catalysts, such as the dihydrogen phosphate (B84403) ion, in the racemization of the succinimide intermediate.

Advanced Analytical Methodologies for Glycyl Aspartyl Glycine Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Research Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for peptide quantification due to its exceptional sensitivity and specificity. sciex.com This technique separates the target analyte from other sample components via liquid chromatography before it is ionized and fragmented in the mass spectrometer for highly selective detection.

The quantification of small peptides like Gly-Asp-Gly in complex mixtures, such as plasma or tissue extracts, is often hampered by background interference. sciex.com High-Resolution Mass Spectrometry (HRAMS) has been increasingly adopted to overcome these challenges. sciex.com Instruments like Orbitrap and time-of-flight (TOF) mass analyzers provide the necessary mass accuracy and resolution to distinguish the target peptide from co-eluting, isobaric interferences from the sample matrix. sciex.comnih.gov This enhanced selectivity leads to superior quantitative performance, characterized by lower limits of quantification (LOQ), improved reproducibility, and a wider linear dynamic range. sciex.com

Recent advancements in mass spectrometry technology, such as the use of ion traps like the Zeno trap, further enhance sensitivity by improving the duty cycle and accumulating ions, which is particularly beneficial for low-abundance peptides. sciex.com For peptides present in complex biological samples, MS/MS-based quantification offers a more selective and specific approach compared to single MS mode analysis. sciex.com

Table 1: Comparison of Mass Spectrometry Techniques for Peptide Quantification

| Feature | Triple Quadrupole (QqQ) MS | High-Resolution MS (e.g., Orbitrap, TOF) |

|---|---|---|

| Mode of Operation | Selected Reaction Monitoring (SRM) | Full Scan MS and MS/MS (e.g., PRM) nih.gov |

| Resolution | Nominal Mass | High to Ultra-High |

| Selectivity | High (based on precursor/product ion pair) | Very High (based on accurate mass) sciex.com |

| Primary Advantage | Excellent sensitivity and established quantitative performance. sciex.com | Mitigates background interference, allows for retrospective data analysis. sciex.com |

| Limitation | Susceptible to background interference from isobaric species. sciex.com | Historically lower sensitivity than QqQ, though recent advances have closed this gap. sciex.com |

For the most accurate and precise measurement of Gly-Asp-Gly, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. springernature.com This method involves adding a known amount of a stable, isotopically labeled version of the target peptide (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. nih.govckisotopes.com Because the labeled standard is chemically identical to the endogenous (or "light") analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects. acs.org

The mass spectrometer can distinguish between the light (native) and heavy (labeled) forms of the peptide based on their mass difference. By measuring the ratio of the signal intensity of the native peptide to the labeled internal standard, one can calculate the absolute concentration of Gly-Asp-Gly with very high accuracy, correcting for variations in sample preparation and instrument response. acs.orgresearchgate.net This approach is routinely used to certify reference materials and for precise quantification in clinical and research settings. springernature.com

Capillary Electrophoresis (CE) and Microfluidic Platforms for Separation and Analysis